5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid
Overview
Description
5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, also known as 5-chloro-6-methylpyrazol-3-ol sulfonic acid (CMPSA) is a sulfur-containing organic acid that is used in a variety of scientific research applications. CMPSA has been studied in both biochemical and physiological research, and has been found to have significant potential in a variety of laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid involves the synthesis of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid, which is then reacted with 5-chloro-2-nitrotoluene-3-sulfonic acid to obtain the target compound.
Starting Materials
Ethyl acetoacetate, Hydrazine hydrate, Acetic anhydride, Sodium acetate, Chlorine gas, Aniline, 2-nitrotoluene, Chlorosulfonic acid, Concentrated sulfuric acid
Reaction
Step 1: Synthesis of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid by reacting Ethyl acetoacetate with hydrazine hydrate in the presence of acetic anhydride and sodium acetate., Step 2: Chlorination of 2-nitrotoluene using chlorine gas to obtain 5-chloro-2-nitrotoluene., Step 3: Sulfonation of 5-chloro-2-nitrotoluene with chlorosulfonic acid in the presence of concentrated sulfuric acid to obtain 5-chloro-2-nitrotoluene-3-sulfonic acid., Step 4: Reaction of 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxylic acid with 5-chloro-2-nitrotoluene-3-sulfonic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to obtain the target compound, 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid.
Scientific Research Applications
CMPSA has been used in a variety of scientific research applications, including enzymology, biochemistry, and pharmacology. In enzymology, CMPSA has been used as an inhibitor of certain enzymes, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In biochemistry, CMPSA has been used as a reagent for the synthesis of other organic compounds. In pharmacology, CMPSA has been used as a ligand for the binding of drugs to their receptors.
Mechanism Of Action
CMPSA works by binding to certain proteins, such as enzymes and receptors, in a specific manner. The binding of CMPSA to these proteins alters the protein’s structure and function, which in turn affects the protein’s activity. For example, when CMPSA binds to the enzyme acetylcholinesterase, it inhibits the enzyme’s activity and thus prevents the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
The biochemical and physiological effects of CMPSA depend on the specific application in which it is used. In enzymology, CMPSA has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. In biochemistry, CMPSA has been found to be useful in the synthesis of other organic compounds. In pharmacology, CMPSA has been found to be a useful ligand for the binding of drugs to their receptors.
Advantages And Limitations For Lab Experiments
The advantages of using CMPSA in laboratory experiments include its low cost, its ease of synthesis, and its ability to bind to a variety of proteins. The limitations of using CMPSA in laboratory experiments include its low solubility in water, its instability in acidic conditions, and its potential toxicity.
Future Directions
The potential future directions for CMPSA include its use as an inhibitor of other enzymes, its use as a reagent in the synthesis of other organic compounds, its use as a ligand for the binding of drugs to their receptors, its use as a tool for studying the structure and function of proteins, and its use as a potential therapeutic agent. CMPSA may also be useful in the development of new drugs and the study of drug-receptor interactions.
properties
IUPAC Name |
3-chloro-5-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-6-3-8(19(16,17)18)5-9(12)11(6)14-10(15)4-7(2)13-14/h3,5H,4H2,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENFKLWBWWDGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2C)S(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213384 | |
Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90213384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
CAS RN |
6387-17-3 | |
Record name | 3-Chloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-5-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6387-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006387173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90213384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9M2JD54UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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